N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a versatile organic compound with a unique structure that enables diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H14N4O2S, and it has a molecular weight of 230.29 g/mol.
Mechanism of Action
Target of Action
DMAP is a highly efficient catalyst for acylation reactions . It’s often used in organic synthesis due to its ability to activate nucleophilic substitution on the nitrogen atom of the pyridine ring .
Mode of Action
The electron-donating dimethylamino group on DMAP can strongly activate the nitrogen atom on the pyridine ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acids, even those with high steric hindrance and low reactivity .
Biochemical Pathways
The specific biochemical pathways affected by DMAP would depend on the particular reactions it’s catalyzing. In general, it’s used to facilitate the formation of amides, esters, and other types of compounds in organic synthesis .
Result of Action
The primary result of DMAP’s action is the facilitation of acylation reactions, leading to the formation of new compounds .
Action Environment
The efficacy and stability of DMAP can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves the reaction of 4-(dimethylamino)pyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Acylation and Alkylation: The compound can be acylated or alkylated to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while acylation can introduce acyl groups to the nitrogen atom of the pyrimidine ring .
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and nucleophilic substitutions.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
2-(Dimethylamino)pyridine: Another nucleophilic catalyst with similar applications but different structural properties.
N,N-Dimethyl-4-aminopyridine: A compound with similar nucleophilic properties but different reactivity due to the pyridine ring
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to its combination of the pyrimidine ring and ethanesulfonamide group, which provides distinct reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUSLJFOVOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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